molecular formula C12H14N4O2 B2877466 Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 2248415-93-0

Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No. B2877466
CAS RN: 2248415-93-0
M. Wt: 246.27
InChI Key: BYAOREZWYOWWNQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate is a compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The 1,2,4-triazole ring is a common structure in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one strategy for the synthesis of substituted furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can vary widely. For example, some compounds have a two-dimensional (2D) structure, while others have a three-dimensional (3D) structure . The mean planes of the phenyl and triazole rings in these compounds are nearly perpendicular to one another .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in a variety of chemical reactions. For instance, they can act as ligands, stabilizing other compounds towards disproportionation and oxidation . They can also participate in azide-acetylene cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, 3-amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is also thermally stable .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can depend on their specific structure and the context in which they are used. For example, 3-amino-1,2,4-triazole is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .

Safety and Hazards

1,2,4-Triazole derivatives can pose various safety hazards. For instance, 3-amino-1,2,4-triazole is a potential occupational carcinogen . It is also a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .

properties

IUPAC Name

ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-11(17)10-5-3-4-9(6-10)7-16-8-14-12(13)15-16/h3-6,8H,2,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAOREZWYOWWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate

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